molecular formula C9H6FN3O B1393140 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde CAS No. 433920-89-9

2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

Cat. No. B1393140
M. Wt: 191.16 g/mol
InChI Key: OCVNRSDLZVWHQY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde and similar compounds has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Synthesis of Bio-functional Hybrid Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide was synthesized in a reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen .
  • Methods of Application : The newly-obtained bio-functional hybrid compound was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of novel 1,2,4-triazole derivatives were synthesized and evaluated as potential anticancer agents .
  • Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
  • Results or Outcomes : Some of the synthesized compounds showed promising cytotoxic activity against Hela cell line .

Antiviral Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : The compounds were tested for their inhibitory activity against influenza A .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated as potential anticancer agents .
  • Methods of Application : The structures of these hybrids were established by NMR and MS analysis .
  • Results or Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM .

Antifungal Medication

  • Scientific Field : Medicinal Chemistry
  • Application Summary : (2RS,3RS)α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol (Voriconazole USP Related Compound A), is a derivative of Voriconazole .
  • Methods of Application : This compound is generally used to treat serious fungal infections .
  • Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

Electrochromic and Optical Devices

  • Scientific Field : Material Science
  • Application Summary : The interconversion of different redox states of an electroactive framework can be potentially used in applications of electrochromic and optical devices .
  • Methods of Application : The methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

Antiviral Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : The compounds were tested for their inhibitory activity against influenza A .
  • Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated as potential anticancer agents .
  • Methods of Application : The structures of these hybrids were established by NMR and MS analysis .
  • Results or Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM .

Antifungal Medication

  • Scientific Field : Medicinal Chemistry
  • Application Summary : (2RS,3RS)α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol (Voriconazole USP Related Compound A), is a derivative of Voriconazole .
  • Methods of Application : This compound is generally used to treat serious fungal infections .
  • Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

Electrochromic and Optical Devices

  • Scientific Field : Material Science
  • Application Summary : The interconversion of different redox states of an electroactive framework can be potentially used in applications of electrochromic and optical devices .
  • Methods of Application : The methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

Future Directions

The future directions for the study and application of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde and its derivatives could involve further exploration of their anticancer properties . The design and synthesis of novel 1,2,4-triazole derivatives could also be a promising area of research .

properties

IUPAC Name

2-fluoro-4-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVNRSDLZVWHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674296
Record name 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

CAS RN

433920-89-9
Record name 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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